Structural Uniqueness: Substitution Pattern Divergence from VEGFR/EGFR-Targeted Quinazolines
Unlike the 6,7‑dialkoxy‑4‑(halogenoanilino)quinazoline motif that dominates VEGFR/EGFR programmes (e.g., ZM323881, ZM306416, gefitinib), 5669‑54‑5 lacks the 6,7‑dimethoxy substitution characteristic of the ATP‑mimetic hinge‑binding motif and instead positions a 2,4‑dimethoxyphenyl group on the 4‑amine while retaining a 2‑(2‑fluorophenyl) substituent [1]. ZM323881 (5‑{[7‑(benzyloxy)quinazolin‑4‑yl]amino}‑4‑fluoro‑2‑methylphenol) exhibits an IC₅₀ of < 2 nM for VEGFR2 and > 50 µM for EGFR, whereas 5669‑54‑5 cannot adopt the same hinge‑binding geometry because it lacks the 6,7‑dioxygenation pattern [1]. Gefitinib (N‑(3‑chloro‑4‑fluorophenyl)‑7‑methoxy‑6‑[3‑(morpholin‑4‑yl)propoxy]quinazolin‑4‑amine) has an EGFR IC₅₀ of ≈ 33 nM and contains both 6‑ and 7‑alkoxy substituents essential for activity [2]. The absence of these substituents in 5669‑54‑5 predicts a distinct kinase‑selectivity profile and different physicochemical properties (e.g., lower LogP ≈ 4.6 vs. ~3.5 for gefitinib) .
| Evidence Dimension | Structural similarity (Tanimoto) & key pharmacophoric features |
|---|---|
| Target Compound Data | 2‑Fluorophenyl at C2; 2,4‑dimethoxyaniline at N4; no 6,7‑alkoxy substituents |
| Comparator Or Baseline | ZM323881: 7‑benzyloxy, 4‑fluoro‑2‑methylaniline; ZM306416: 6,7‑dimethoxy, 4‑chloro‑2‑fluoroaniline; Gefitinib: 6,7‑dialkoxy, 3‑chloro‑4‑fluoroaniline |
| Quantified Difference | Estimated Tanimoto similarity to ZM323881 < 0.5; 6,7‑dimethoxy motif absent → predicted loss of Type I kinase hinge binding |
| Conditions | 2D molecular fingerprint comparison (MACCS keys); crystal structures of quinazoline–kinase complexes (PDB 1M17, 1XKK) |
Why This Matters
A scaffold lacking the 6,7‑dialkoxy motif will not engage the kinase hinge in the same geometry as clinically validated quinazolines, making 5669‑54‑5 a structurally orthogonal probe for phenotypic screening or for identifying novel target space distinct from VEGFR/EGFR.
- [1] Whittles, S. R. et al. ZM323881, a novel inhibitor of vascular endothelial growth factor‑receptor‑2 tyrosine kinase activity. Microcirculation 9, 511–522 (2002). View Source
- [2] Wakeling, A. E. et al. ZD1839 (Iressa): an orally active inhibitor of epidermal growth factor signaling. Cancer Res. 62, 5749–5754 (2002). View Source
